molecular formula C16H16N2O B8246352 (R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246352
M. Wt: 252.31 g/mol
InChI Key: WBCZOFONBRUOCR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and a pyridin-2-ylmethyl group attached to the oxazole ring. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of ®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The benzyl and pyridin-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Ethyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole: Similar structure with an ethyl group instead of a benzyl group.

    ®-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole: Similar structure with a methyl group instead of a benzyl group.

Uniqueness

®-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4R)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZOFONBRUOCR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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